![molecular formula C11H14FNO B7516946 N-[(4-fluoro-3-methylphenyl)methyl]propanamide](/img/structure/B7516946.png)
N-[(4-fluoro-3-methylphenyl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-fluoro-3-methylphenyl)methyl]propanamide, also known as FMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dichloromethane.
Mecanismo De Acción
The mechanism of action of N-[(4-fluoro-3-methylphenyl)methyl]propanamide is not fully understood, but it is believed to act as a dopamine D3 receptor antagonist. It may also inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain. This may contribute to its potential therapeutic effects, particularly in the treatment of addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
N-[(4-fluoro-3-methylphenyl)methyl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects. N-[(4-fluoro-3-methylphenyl)methyl]propanamide has also been shown to have an inhibitory effect on the reuptake of dopamine, which may further contribute to its effects on dopamine signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(4-fluoro-3-methylphenyl)methyl]propanamide is its high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of N-[(4-fluoro-3-methylphenyl)methyl]propanamide is its low solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on N-[(4-fluoro-3-methylphenyl)methyl]propanamide. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which may have greater therapeutic potential. Another area of interest is the use of N-[(4-fluoro-3-methylphenyl)methyl]propanamide in combination with other drugs, such as antidepressants or antipsychotics, to enhance their therapeutic effects. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[(4-fluoro-3-methylphenyl)methyl]propanamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[(4-fluoro-3-methylphenyl)methyl]propanamide involves the reaction of 4-fluoro-3-methylbenzaldehyde with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, resulting in the formation of N-[(4-fluoro-3-methylphenyl)methyl]propanamide. The yield of the reaction is typically around 60-70%.
Aplicaciones Científicas De Investigación
N-[(4-fluoro-3-methylphenyl)methyl]propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. N-[(4-fluoro-3-methylphenyl)methyl]propanamide has also been shown to have an inhibitory effect on the reuptake of dopamine, which may contribute to its potential therapeutic effects.
Propiedades
IUPAC Name |
N-[(4-fluoro-3-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-3-11(14)13-7-9-4-5-10(12)8(2)6-9/h4-6H,3,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVOYTNZAKTJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC(=C(C=C1)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluoro-3-methylphenyl)methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

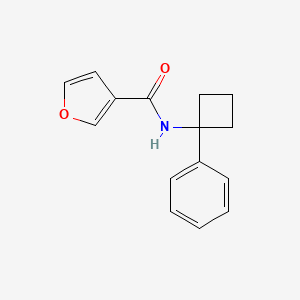
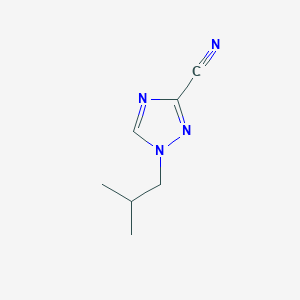
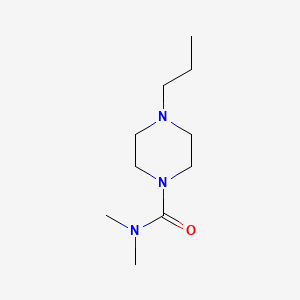
![8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7516882.png)
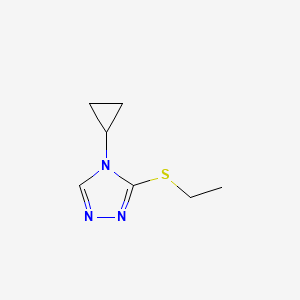
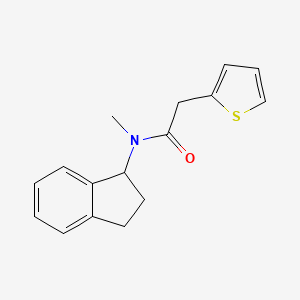
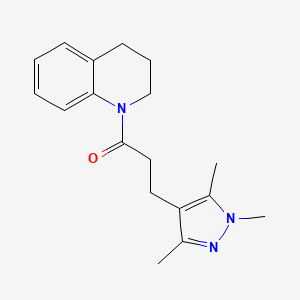
![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)
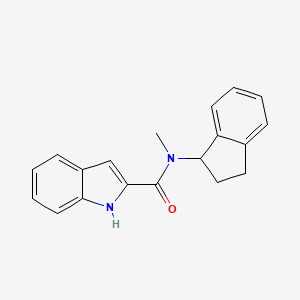

![1-[(3-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516936.png)
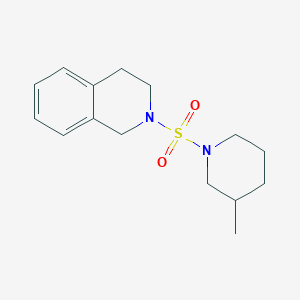
![3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7516945.png)
![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-1-methyl-4-sulfamoylpyrrole-2-carboxamide](/img/structure/B7516949.png)